molecular formula C20H21NO6 B12782165 (+-)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine CAS No. 81320-44-7

(+-)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine

Cat. No.: B12782165
CAS No.: 81320-44-7
M. Wt: 371.4 g/mol
InChI Key: LKEZMHGWWGSMIR-WLHGVMLRSA-N
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Description

(±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a dibenzo-dioxepin core, which is a fused ring system containing oxygen atoms, and an ethanamine side chain. Its stereochemistry is indicated by the (±) prefix, denoting a racemic mixture of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine typically involves several steps:

    Formation of the Dibenzo-dioxepin Core: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and a dihalogenated benzene derivative under basic conditions.

    Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the dibenzo-dioxepin core is replaced by an ethanamine group.

    Methylation: The final step involves the methylation of the nitrogen atom in the ethanamine side chain, which can be accomplished using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitrogen atom or the aromatic rings, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxygen atoms in the dibenzo-dioxepin core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered oxidation states.

Scientific Research Applications

Chemistry

In chemistry, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a subject of interest in biochemistry and molecular biology.

Medicine

In medicine, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is investigated for its pharmacological properties

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for a range of industrial applications.

Mechanism of Action

The mechanism of action of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-N,N-Dimethyl-11H-dibenzo[b,e][1,4]dioxepin-11-ethanamine
  • (S)-N,N-Dimethyl-11H-dibenzo[b,e][1,4]dioxepin-11-ethanamine

Uniqueness

Compared to its analogs, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is unique due to its racemic nature, which can result in different biological activities and interactions. The presence of both enantiomers can lead to a broader range of effects and applications.

This detailed overview provides a comprehensive understanding of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

81320-44-7

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

2-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N-methylethanamine;(E)-but-2-enedioic acid

InChI

InChI=1S/C16H17NO2.C4H4O4/c1-17-11-10-14-12-6-2-3-7-13(12)18-15-8-4-5-9-16(15)19-14;5-3(6)1-2-4(7)8/h2-9,14,17H,10-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

LKEZMHGWWGSMIR-WLHGVMLRSA-N

Isomeric SMILES

CNCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CNCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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